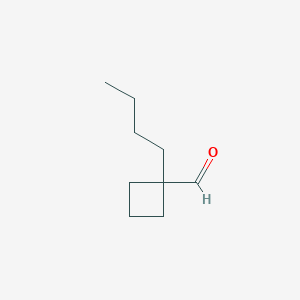

1-Butylcyclobutane-1-carbaldehyde

Description

1-Butylcyclobutane-1-carbaldehyde is a cyclobutane derivative featuring a butyl substituent and a carbaldehyde functional group at the 1-position of the cyclobutane ring. Cyclobutane derivatives are of interest in organic synthesis and medicinal chemistry due to their strained ring systems, which can influence reactivity and biological activity.

Properties

CAS No. |

62407-83-4 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

1-butylcyclobutane-1-carbaldehyde |

InChI |

InChI=1S/C9H16O/c1-2-3-5-9(8-10)6-4-7-9/h8H,2-7H2,1H3 |

InChI Key |

VDWWPHFJFANPJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(CCC1)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Carbaldehyde vs. Carboxylic Acid Derivatives

- This compound (hypothetical): The carbaldehyde group (-CHO) is electrophilic, enabling nucleophilic addition reactions. This contrasts with carboxylic acid derivatives (e.g., 1-Benzylcyclobutane-1-carboxylic acid), which exhibit acidity (pKa ~4–5) and participate in salt formation or esterification .

- 1-(2-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde (CAS 2060030-96-6): Combines a carbaldehyde with a hydroxyalkyl substituent, introducing hydrogen-bonding capability. This dual functionality may enhance solubility in polar solvents compared to purely alkyl-substituted analogs .

Substituent Effects

Key Observations:

- Substituent Bulk : The 4-tert-butylphenyl group in 1-(4-tert-Butylphenyl)cyclobutane-1-carboxylic Acid increases molecular weight (232.35 g/mol) and steric hindrance compared to smaller substituents like butyl or benzyl .

- Safety Profiles : 1-Benzylcyclobutane-1-carboxylic acid adheres to GHS classifications under Japanese NITE 2020 guidelines, emphasizing precautions for handling corrosive substances .

Research Implications

- Synthetic Utility : Carbaldehydes like this compound could serve as intermediates in reductive amination or condensation reactions, whereas carboxylic acids are more suited for derivatization (e.g., amide coupling) .

- Biological Relevance : Bulky substituents (e.g., 4-tert-butylphenyl) may enhance binding affinity in drug discovery, though lipophilicity must be balanced with solubility requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.